

# Technical Support Center: Mitigating Crevice Corrosion in Mechanical Joints

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This guide provides researchers, scientists, and drug development professionals with technical information to understand, troubleshoot, and mitigate crevice corrosion in mechanical joints.

## **Frequently Asked Questions (FAQs)**

Q1: What is crevice corrosion?

A1: Crevice corrosion is a localized form of corrosion that occurs in confined spaces or "crevices" where access to the surrounding fluid is limited.[1] These stagnant conditions can lead to a chemical environment inside the crevice that is much more aggressive than the bulk environment, causing accelerated corrosion.[1][2] This type of corrosion is particularly insidious because it can cause significant damage with minimal overall material loss and may not be visible externally until structural integrity is compromised.[3][4]

Q2: What causes crevice corrosion to start?

A2: Crevice corrosion initiates due to the formation of a differential aeration cell. The process typically follows these stages:

• Oxygen Depletion: The stagnant solution within the crevice becomes depleted of oxygen because it's consumed by initial, slow corrosion reactions and cannot be easily replenished from the bulk fluid.[5][6]



- Anodic Site Formation: The area inside the crevice, now low in oxygen, becomes the anode (where metal dissolves). The external surface, rich in oxygen, becomes the cathode.[5][7]
- Ion Accumulation: Positive metal ions (M+) accumulate within the crevice.[5]
- Acidification: To maintain charge neutrality, negative ions, particularly chloride (CI-), migrate into the crevice.[3][5] This leads to the formation of metal chlorides, which react with water (hydrolyze) to produce hydrochloric acid, drastically lowering the pH inside the crevice.[5][7]
- Passive Layer Breakdown: The highly acidic and chloride-rich environment breaks down the protective passive film on the metal surface, leading to rapid, localized corrosion.[2][5]

Q3: Where does crevice corrosion typically occur in experimental setups?

A3: Crevice corrosion can occur in any narrow gap where a solution can become stagnant.[2] Common locations in laboratory and mechanical equipment include:

- Underneath gaskets, seals, and washers.[1][2][3]
- At the contact points of bolted or riveted joints and clamps.[3][4]
- In the threads of fasteners.[3]
- Beneath deposits, sludge, or biofouling on a metal surface.[1][5]
- In lap joints or incomplete penetration welds.[3][8]

Q4: Which materials are most susceptible to crevice corrosion?

A4: Metals and alloys that rely on a passive oxide layer for their corrosion resistance are particularly susceptible.[2][7] This includes austenitic stainless steels (e.g., 304, 316) and some aluminum alloys.[7][9] The presence of chlorides in the environment significantly increases the risk for stainless steels.[4]

Q5: How can I select a material resistant to crevice corrosion?

A5: Material selection is a primary defense against crevice corrosion.[1]



- Alloy Composition: Opt for alloys with high chromium and, most importantly, molybdenum content.[1][4][5] Molybdenum significantly enhances an alloy's ability to resist the initiation of crevice corrosion.[5]
- PREN Value: Use the Pitting Resistance Equivalent Number (PREN) as a guide. A higher PREN indicates better resistance to both pitting and crevice corrosion. For service in chloride-rich environments like seawater, a PREN greater than 40 is often recommended.[1]
- Resistant Alloys: Super austenitic (e.g., 904L, AL-6XN) and super duplex stainless steels are
  designed for high resistance in aggressive environments.[1][9] Titanium and its alloys also
  exhibit exceptional resistance, especially in chloride-containing solutions.[1]

## **Troubleshooting Guide**

Issue: I've observed unexpected corrosion in a stainless steel mechanical joint.

This workflow helps diagnose and address potential crevice corrosion.

// Nodes start [label="Corrosion observed\nin stainless steel joint", fillcolor="#FBBC05", fontcolor="#202124"]; q1 [label="Is the corrosion localized\nin a tight gap, under a\ngasket, or in a thread?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

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env\_ok [label="Environment is low-risk.\nReview material choice and\ncrevice geometry.", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; env\_bad [label="High-risk environment.\nImplement mitigation\nstrategies.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

mitigation [label="Mitigation Options:\n1. Redesign to remove crevice\n2. Select more resistant alloy\n3. Use protective coatings\n4. Ensure regular cleaning", style=rounded, shape=box, fillcolor="#FFFFFF", fontcolor="#202124"];



// Edges start -> q1; q1 -> is\_crevice [label="Yes"]; q1 -> not\_crevice [label="No"]; is\_crevice -> q2; q2 -> env\_bad [label="Yes"]; q2 -> env\_ok [label="No"]; env\_bad -> mitigation; env\_ok -> mitigation; } dot

Caption: Troubleshooting workflow for identifying crevice corrosion.

Step-by-Step Troubleshooting:

- Confirm the Location: Is the corrosion strictly within a confined space (e.g., under a clamp, in a thread)? Crevice corrosion is highly localized to these areas.[3][4] If corrosion is on an open, exposed surface, it may be pitting corrosion.
- Analyze the Environment: Evaluate the operating environment. Key factors that accelerate
  crevice corrosion include the presence of chloride ions, elevated temperatures, and stagnant
  (low-flow) conditions.[3][10]
- Review the Design: The geometry of the joint is critical.[10] Can the joint be redesigned to
  eliminate the crevice? Strategies include using welded butt joints instead of bolted
  connections, or specifying continuous welds over skip welds.[3][8][10] Ensure designs allow
  for complete drainage to avoid stagnant zones.[3][8]
- Re-evaluate Material Selection: Is the material appropriate for the environment? For a 300-series stainless steel failing in a chloride environment, an upgrade to a duplex, super austenitic, or titanium alloy may be necessary.[1][9]
- Consider Protective Measures: If redesign or material change is not feasible, consider
  applying protective coatings like epoxy or using non-absorbent solid gaskets (e.g., Teflon) to
  seal the crevice.[1][3][10] Regular cleaning and maintenance to remove deposits can also
  prevent the formation of crevice sites.[4][5]

## **Quantitative Data & Material Selection**

The resistance of an alloy to crevice corrosion is often quantified by its Critical Crevice Corrosion Temperature (CCCT) or by its Pitting Resistance Equivalent Number (PREN). A higher value for both indicates better resistance.

Table 1: Crevice Corrosion Resistance of Common Alloys



Alloy Grade	Туре	Chromium (Cr) %	Molybdenu m (Mo) %	PREN*	Relative Crevice Corrosion Resistance
304 SS	Austenitic	18	0	~18	Low
316L SS	Austenitic	17	2.5	~25	Moderate
904L	Super Austenitic	20	4.5	~35	High
2205	Duplex	22	3.2	~36	High
AL-6XN	Super Austenitic	21	6.2	~44	Very High
2507	Super Duplex	25	4.0	>42	Very High
Titanium Gr.	Titanium Alloy	-	-	N/A	Excellent

<sup>\*</sup>PREN = %Cr + 3.3 \* %Mo + 16 \* %N. Values are approximate.

Alloys with higher chromium and molybdenum content generally exhibit superior resistance.[1] [5] For demanding applications, super austenitic and super duplex stainless steels (PREN > 40) or titanium alloys are recommended.[1]

## **Experimental Protocols**

Methodology for Crevice Corrosion Testing (Based on ASTM G78)

The American Society for Testing and Materials (ASTM) provides standard guides for evaluating crevice corrosion resistance. ASTM G78 is a common standard for testing in chloride-containing environments.[11][12][13]

Objective: To assess the relative resistance of metallic materials to the initiation of crevice corrosion.

#### 1. Test Specimen Preparation:

### Troubleshooting & Optimization



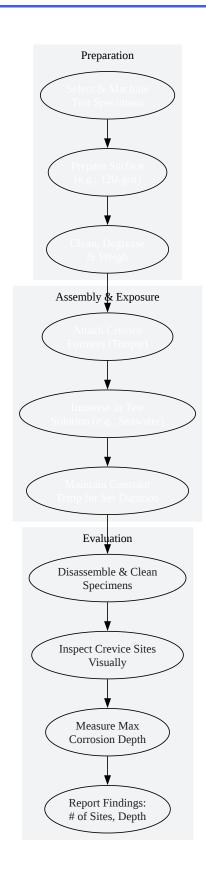


- Obtain multiple replicate specimens (a minimum of three is recommended) of the alloy to be tested.[14]
- Machine specimens to standard dimensions. A common surface finish is achieved by grinding with 120-grit SiC paper to ensure a uniform surface and minimize variability.[14]
- Clean and degrease the specimens thoroughly, then accurately measure their mass.
- 2. Crevice Former Assembly:
- Crevice formers are designed to create a tight, controlled gap on the specimen surface. A common design uses a TFE-fluorocarbon block with multiple grooves, which is clamped onto the flat face of the specimen with a specified torque to ensure reproducible pressure.
- The assembly creates a series of metal-to-nonmetal crevices.[14]
- 3. Exposure:
- Immerse the test assemblies completely in the test solution (e.g., natural seawater or a prepared ferric chloride solution as per ASTM G48).[10]
- The test is typically run for a set duration (e.g., 30-60 days) at a constant temperature. The
  temperature is a critical variable, as alloys have a Critical Crevice Temperature (CCT) above
  which corrosion initiates rapidly.[10]

#### 4. Evaluation:

- After exposure, disassemble the crevice formers and clean the specimens according to standard procedures (e.g., ASTM G1).
- Visually inspect each crevice site for any signs of corrosion.
- Measure the maximum depth of attack for any corroded sites using a needle-point micrometer or a laser profilometer.[14]
- Report the number of sites attacked and the maximum penetration depth. Mass loss is often not a reliable indicator due to the localized nature of the attack.[14]





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Caption: Experimental workflow for crevice corrosion testing (ASTM G78).



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